2-Bromo-N-isopropyl-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-isopropyl-5-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, featuring bromine, nitro, and isopropyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-isopropyl-5-nitroaniline typically involves multiple steps:
Nitration: The introduction of a nitro group to the aromatic ring is usually the first step. This can be achieved by treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The aromatic ring is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isopropyl-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like isopropylamine can be used in the presence of a base to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed
Major Products Formed
Reduction: The major product is 2-Bromo-N-isopropyl-5-aminoaniline.
Substitution: The major products depend on the nucleophile used; for example, using isopropylamine results in 2-Isopropylamino-N-isopropyl-5-nitroaniline
Scientific Research Applications
2-Bromo-N-isopropyl-5-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropyl-5-nitroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity would depend on its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitroaniline: Lacks the isopropyl group, making it less bulky and potentially less reactive in certain substitution reactions.
2-Chloro-N-isopropyl-5-nitroaniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes
Uniqueness
The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amine, providing versatility in synthetic applications .
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromo-5-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3 |
InChI Key |
TWSKFAREHFXYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.